Cas no 114932-60-4 (2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate)

2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate is a reactive ester derivative of pyrene butyric acid, commonly employed as a fluorescent labeling reagent in bioconjugation and crosslinking applications. Its key advantages include high reactivity toward primary amines, enabling efficient covalent attachment to proteins, peptides, or other amine-containing biomolecules. The pyrene moiety provides strong fluorescence properties, making it useful for spectroscopic studies, fluorescence labeling, and tracking in biochemical assays. The succinimidyl ester group ensures rapid and selective coupling under mild conditions. This compound is particularly valuable in research involving fluorescence microscopy, immunoassays, and biomolecular probes due to its stable emission and compatibility with aqueous environments. Proper handling under anhydrous conditions is recommended to preserve reactivity.
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate structure
114932-60-4 structure
商品名:2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
CAS番号:114932-60-4
MF:C24H19NO4
メガワット:385.4120
MDL:MFCD00077403
CID:185587
PubChem ID:130767

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 化学的及び物理的性質

名前と識別子

    • 1-Pyrenebutanoic acid,2,5-dioxo-1-pyrrolidinyl ester
    • N-Hydroxysuccinimidyl Pyrenebutanoate
    • 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI&
    • 1-Pyrenebutanoic acid, succinimidyl ester
    • 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMIDE ESTER
    • 4-(1-Pyrene)butanoic acid succimidyl ester
    • 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester
    • Pyrenebutyric acid NHS ester
    • SucciniMidyl 1-Pyrenebutanoate
    • 1-succinimidyl-3’-pyrenebutyrate
    • 1-[1-Oxo-4-(pyrenyl)butoxy]- 2,5-pyrrolidinedione
    • 2,5-Pyrrolidinedione, 1-[1-oxo-4-(1-pyrenyl)butoxy]-
    • 1-Pyrenebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
    • 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI
    • 1-Succinimidyl-3'-pyrenebutyrate
    • 2,5-DIOXOPYRROLIDIN-1-YL 4-(PYREN-1-YL)BUTANOATE
    • 1-Pyrenebutanoic Acid Succinimidyl Ester
    • 2,5-Pyrrolidinedione, 1-[1-oxo-4-(pyrenyl)butoxy]-
    • 1-Succinimidyl-3'-pyrenebutyric acid
    • 2,5-dioxoazolidinyl 4-pyrenylbutanoate
    • 1-Succinimidyl-3'-pyrene butyric acid
    • 4739AH
    • CS-W0
    • AKO
    • PD150563
    • P2767
    • CS-W013867
    • FT-0608285
    • 114932-60-4
    • 1-aPyrenebutanoic acid, 2,a?-adioxo-a?-apyrrolidinyl ester
    • 97427-71-9
    • H11454
    • PbSe
    • 1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%
    • MFCD00077403
    • J-003161
    • DTXSID90150902
    • (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
    • LCZC294
    • SCHEMBL388103
    • 1-Pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
    • 2,5-Pyrrolidinedione, 1-(1-oxo-4-(1-pyrenyl)butoxy)-
    • 2,5-Dioxopyrrolidin-1-yl4-(pyren-1-yl)butanoate
    • AS-69306
    • R01-0026
    • BP-27869
    • FT-0670131
    • AKOS015898061
    • DTXCID3073393
    • DA-66080
    • YBNMDCCMCLUHBL-UHFFFAOYSA-N
    • 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
    • MDL: MFCD00077403
    • インチ: 1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
    • InChIKey: YBNMDCCMCLUHBL-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)=O)N1C(C([H])([H])C([H])([H])C1=O)=O

計算された属性

  • せいみつぶんしりょう: 385.13100
  • どういたいしつりょう: 385.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 63.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 132-136 °C(lit.)
  • ふってん: 590.9±43.0 °C at 760 mmHg
  • フラッシュポイント: 311.2±28.2 °C
  • 屈折率: 1.738
  • ようかいど: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 63.68000
  • LogP: 4.45180
  • ようかいせい: 未確定

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB465691-250mg
1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%; .
114932-60-4 95%
250mg
€135.50 2025-02-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P40130-100mg
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate
114932-60-4
100mg
¥998.0 2021-09-08
Ambeed
A959894-100mg
N-Hydroxysuccinimidyl Pyrenebutanoate
114932-60-4 98%
100mg
$39.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1017478-5g
1-Pyrenebutyric acid N-hydroxysuccinimide ester
114932-60-4 98%
5g
¥3150.00 2024-08-09
abcr
AB465691-250 mg
1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%; .
114932-60-4 95%
250mg
€178.00 2023-04-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134794-250mg
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
114932-60-4 95%
250mg
¥545.90 2023-09-01
Chemenu
CM328600-5g
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
114932-60-4 95%+
5g
$629 2023-11-24
Chemenu
CM328600-5g
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
114932-60-4 95%+
5g
$644 2021-08-18
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPY-1-250mg
Pyrenebutyric acid NHS ester
114932-60-4 >95.00%
250mg
¥270.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1017478-250mg
1-Pyrenebutyric acid N-hydroxysuccinimide ester
114932-60-4 98%
250mg
¥451.00 2024-08-09

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 合成方法

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 関連文献

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoateに関する追加情報

Research Briefing on 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate (CAS: 114932-60-4) in Chemical Biology and Pharmaceutical Applications

The compound 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate (CAS: 114932-60-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug delivery, imaging, and bioconjugation. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.

Recent studies have highlighted the role of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate as a versatile linker in bioconjugation strategies. The pyrene moiety provides strong fluorescence properties, making it an excellent candidate for imaging and tracking applications. Meanwhile, the N-hydroxysuccinimide (NHS) ester group facilitates efficient coupling with primary amines, enabling the formation of stable amide bonds with biomolecules such as proteins, peptides, and antibodies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in targeted drug delivery systems. By conjugating 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate with anticancer agents, the team achieved enhanced cellular uptake and reduced off-target effects in vitro and in vivo. The pyrene group's hydrophobic interactions were found to improve drug loading capacity in nanoparticle formulations, while the NHS ester ensured controlled release kinetics.

Another key application lies in the development of diagnostic tools. A 2024 Nature Communications paper reported the use of this compound as a fluorescent probe for detecting protein-protein interactions in live cells. The pyrene's excimer formation capability allowed for ratiometric measurements, providing quantitative insights into dynamic biological processes with high spatial and temporal resolution.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate to improve yield and purity. Modified protocols now employ microwave-assisted synthesis and green chemistry principles, reducing reaction times from hours to minutes while maintaining excellent product characteristics. These improvements have significant implications for scaling up production for commercial applications.

Safety and toxicity profiles of this compound have also been investigated. While generally well-tolerated in biological systems at working concentrations, researchers caution about potential phototoxicity at high concentrations due to the pyrene chromophore. Current studies are exploring structural modifications to mitigate this effect while preserving the compound's beneficial properties.

Looking forward, the unique combination of fluorescence properties and bioconjugation capabilities positions 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate as a promising tool for theranostic applications. Ongoing research is exploring its use in developing next-generation antibody-drug conjugates (ADCs) and in vivo imaging probes. The compound's versatility suggests it may become a standard reagent in chemical biology toolkits within the next decade.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:114932-60-4)2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
A1198862
清らかである:99%
はかる:5g
価格 ($):323.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:114932-60-4)N-HydroxysucciniMidyl Pyrenebutanoate
sfd1667
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ